molecular formula C24H18ClN3 B2942417 1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932325-27-4

1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2942417
CAS No.: 932325-27-4
M. Wt: 383.88
InChI Key: OKROPVXWSDCLCN-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic organic compound belonging to the pyrazoloquinoline family. This compound is characterized by its complex fused ring structure, which includes both pyrazole and quinoline moieties. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the construction of the quinoline ring system. Key steps may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Construction of the Quinoline Ring: The quinoline ring can be synthesized via the Pfitzinger reaction, which involves the condensation of an aryl amine with an isatin derivative.

    Coupling Reactions: The final step often involves coupling the pyrazole and quinoline intermediates using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines or reduce double bonds within the structure.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or sodium borohydride for milder reductions.

    Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids like aluminum chloride, or nitration using nitric acid and sulfuric acid.

Major Products:

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Amines or reduced quinoline derivatives.

    Substitution Products: Halogenated, alkylated, or nitrated derivatives of the original compound.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as organic semiconductors or dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit kinases by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation.

    Therapeutic Effects: In the context of anticancer activity, the compound may induce apoptosis in cancer cells by activating caspases or disrupting mitochondrial function.

Comparison with Similar Compounds

    1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the additional methyl group on the phenyl ring.

    1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline: Contains a chlorine atom instead of a methyl group on the second phenyl ring.

  • Uniqueness:

    • The presence of both chloro and methyl groups on the phenyl rings may enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets.
    • The specific substitution pattern can influence the compound’s electronic properties, making it suitable for particular applications in materials science or medicinal chemistry.
  • This detailed overview provides a comprehensive understanding of 1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H18ClN3/c1-15-7-10-17(11-8-15)23-20-14-26-22-6-4-3-5-19(22)24(20)28(27-23)18-12-9-16(2)21(25)13-18/h3-14H,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OKROPVXWSDCLCN-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=C(C=C5)C)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H18ClN3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    383.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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